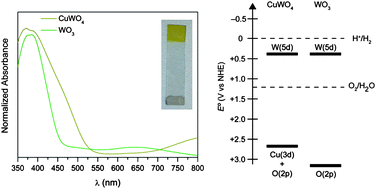Electrochemical deposition and photoelectrochemistry of CuWO4, a promising photoanode for wateroxidation†
Journal of Materials Chemistry Pub Date: 2011-04-18 DOI: 10.1039/C1JM11259G
Abstract
Polycrystalline thin film photoanodes composed of


Recommended Literature
- [1] Application of percolation concepts to electrical conductivity of polyaniline–inorganic salt composites
- [2] Stable complete seawater electrolysis by using interfacial chloride ion blocking layer on catalyst surface†
- [3] Back cover
- [4] Thicket-like PbTe microstructures built up of plentiful nanoflakes: a facile preparation, characterization and influencing factors
- [5] Inside front cover
- [6] Regioselective C(sp3)–H fluorination of ketones: from methyl to the monofluoromethyl group†
- [7] In situ analyses for ion storage materials
- [8] Front cover
- [9] Insight into the surface property modification-enhanced C3N4 performance of photocatalytic nitrogen fixation†
- [10] The terpolymerization of ethylene and propylene with isoprene via THF-containing half-sandwich scandium catalysts: a new kind of ethylene–propylene–diene rubber and its functionalization†

Journal Name:Journal of Materials Chemistry
Research Products
-
CAS no.: 19396-73-7
-
CAS no.: 15366-08-2









